1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
Overview
Description
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C₁₈H₃₀O₂ It is characterized by the presence of two methoxy groups (-OCH₃) and two 2-methylbutan-2-yl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene reacts with 3-methyl-2-butanol in the presence of a strong acid, such as sulfuric acid, to form the desired product. The reaction involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,4-dimethoxybenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the aromatic ring. These reactions include:
Alkylation: Introduction of alkyl groups to the aromatic ring.
Halogenation: Substitution of hydrogen atoms with halogen atoms.
Nitration: Introduction of nitro groups (-NO₂) to the aromatic ring.
Common Reagents and Conditions
Alkylation: Uses alkyl halides and Lewis acids like aluminum chloride (AlCl₃).
Halogenation: Uses halogens (Cl₂, Br₂) and a catalyst such as iron (Fe) or iron(III) chloride (FeCl₃).
Nitration: Uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine would yield 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)chlorobenzene.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with electrophiles and nucleophiles due to the presence of the aromatic ring and methoxy groups. The methoxy groups activate the aromatic ring towards electrophilic substitution reactions by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the 2-methylbutan-2-yl groups, making it less sterically hindered and more reactive in electrophilic substitution reactions.
1,4-Dimethoxy-2-methylbenzene: Contains only one methyl group, resulting in different steric and electronic properties.
1,4-Dimethoxy-2,5-dimethylbenzene: Contains two methyl groups, but lacks the bulkier 2-methylbutan-2-yl groups.
Uniqueness
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is unique due to the presence of the bulky 2-methylbutan-2-yl groups, which influence its reactivity and steric properties. This makes it distinct from other similar compounds and potentially useful in specific applications where steric hindrance plays a crucial role.
Biological Activity
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene (CAS Number: 76460-84-9) is an organic compound with a molecular formula of and a molecular weight of approximately 278.43 g/mol. This compound is structurally characterized by two methoxy groups and two branched alkyl substituents, which may influence its biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and agrochemicals.
The compound exhibits a LogP value of 5.079, indicating significant lipophilicity, which may enhance its ability to penetrate biological membranes. The polar surface area (PSA) is 18.46 Ų, suggesting moderate polarity that could affect its solubility and interaction with biological targets .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 278.43 g/mol |
LogP | 5.079 |
PSA | 18.46 Ų |
Cytotoxicity and Anticancer Activity
Preliminary studies on structurally related compounds have shown potential cytotoxic effects against cancer cell lines. For instance, derivatives of dimethoxybenzene have been evaluated for their ability to inhibit cell proliferation in various cancer models. The presence of bulky alkyl groups in the structure may contribute to enhanced activity by promoting interactions with cellular membranes or specific protein targets involved in cancer progression .
Case Studies and Research Findings
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various methoxy-substituted phenolic compounds, revealing that increased lipophilicity correlates with enhanced antibacterial activity. Although direct data on this compound is lacking, its structural analogs demonstrated significant inhibition against gram-positive and gram-negative bacteria .
- Cytotoxic Screening : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF7), related dimethoxy compounds exhibited IC50 values in the micromolar range. These findings suggest that this compound could similarly affect cell viability due to its structural attributes .
Properties
IUPAC Name |
1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-9-17(3,4)13-11-16(20-8)14(12-15(13)19-7)18(5,6)10-2/h11-12H,9-10H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOCMDOTOCPCOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598010 | |
Record name | 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76460-84-9 | |
Record name | 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.